![molecular formula C13H12O4 B12578217 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester CAS No. 425376-47-2](/img/structure/B12578217.png)
3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester is an organic compound with the molecular formula C12H10O4. This compound is a derivative of propiolic acid and is characterized by the presence of a methoxycarbonylmethyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester typically involves the esterification of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further chemical reactions. The phenyl ring can engage in π-π interactions and other non-covalent interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylpropiolate
- Methyl 3-phenylpropynoate
- Methyl phenylacetylenecarboxylate
Uniqueness
3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester is unique due to the presence of the methoxycarbonylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications in various fields of research.
Properties
CAS No. |
425376-47-2 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(14)8-7-10-5-3-4-6-11(10)9-13(15)17-2/h3-6H,9H2,1-2H3 |
InChI Key |
VPCJFZIXLLOSKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


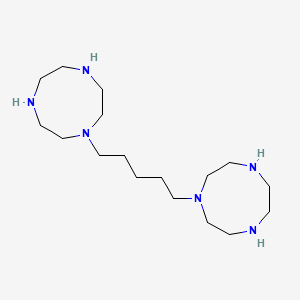

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
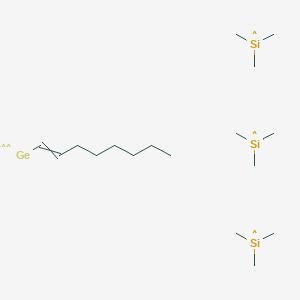
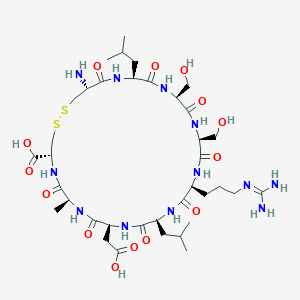
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
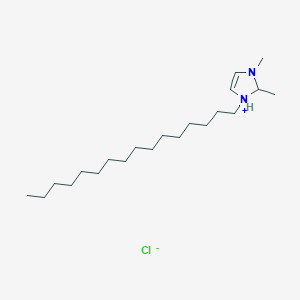
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
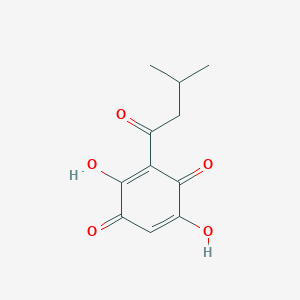
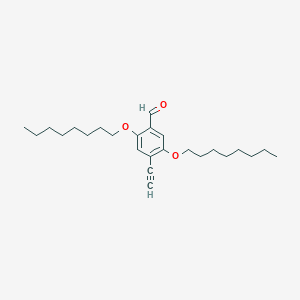
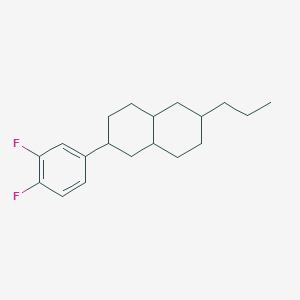
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
